molecular formula C8H12O5 B589051 1-Oxiranyl-1,2-ethanediol Diacetate CAS No. 1330277-54-7

1-Oxiranyl-1,2-ethanediol Diacetate

Cat. No.: B589051
CAS No.: 1330277-54-7
M. Wt: 188.179
InChI Key: YUGYUZXUQORZAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-Oxiranyl-1,2-ethanediol Diacetate typically involves the reaction of ethylene oxide with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the diacetate ester. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediate products .

Industrial production methods for this compound may involve continuous flow reactors to optimize the yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and enhances the quality of the final product .

Chemical Reactions Analysis

1-Oxiranyl-1,2-ethanediol Diacetate undergoes various chemical reactions, including:

The major products formed from these reactions include diols, carboxylic acids, and substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

1-Oxiranyl-1,2-ethanediol Diacetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Oxiranyl-1,2-ethanediol Diacetate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release acetic acid and the corresponding diol, which can further participate in various biochemical reactions. The molecular targets include enzymes involved in ester hydrolysis and metabolic pathways related to diol metabolism .

Comparison with Similar Compounds

1-Oxiranyl-1,2-ethanediol Diacetate can be compared with other similar compounds, such as:

    Ethylene Glycol Diacetate: Similar in structure but lacks the oxirane ring, making it less reactive in certain chemical reactions.

    Propylene Glycol Diacetate: Contains an additional methyl group, which alters its physical and chemical properties.

    Butane-1,4-diol Diacetate: A longer carbon chain, which affects its solubility and reactivity.

The uniqueness of this compound lies in its oxirane ring, which imparts distinct reactivity and versatility in various chemical transformations .

Properties

IUPAC Name

[2-acetyloxy-2-(oxiran-2-yl)ethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-5(9)11-4-8(7-3-12-7)13-6(2)10/h7-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGYUZXUQORZAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C1CO1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.